molecular formula C18H25N3O2 B7713709 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide

Cat. No.: B7713709
M. Wt: 315.4 g/mol
InChI Key: RXBXXUMZQZVXJT-UHFFFAOYSA-N
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Description

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-12(2)19-15(22)10-11-16-20-17(21-23-16)13-6-8-14(9-7-13)18(3,4)5/h6-9,12H,10-11H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBXXUMZQZVXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives. The reaction is usually carried out under acidic or basic conditions, often using reagents like phosphorus oxychloride or sulfuric acid.

    Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where tert-butylbenzene is reacted with an appropriate electrophile in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl halides or alcohols in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), electrophiles (alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in the study of biological systems, particularly in understanding the interactions of oxadiazole derivatives with biological targets.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the tert-butylphenyl group may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide
  • 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopropylpropanamide
  • 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide

Uniqueness

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of the oxadiazole ring with the tert-butylphenyl and isopropyl groups provides distinct properties that can be leveraged in various applications.

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